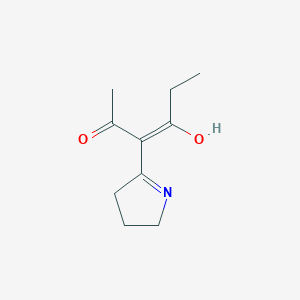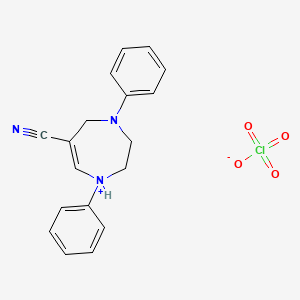
4'-Chloro-2,3'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-2,3’-biquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 4’-Chloro-2,3’-biquinoline consists of two quinoline units linked at the 2 and 3’ positions, with a chlorine atom substituted at the 4’ position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2,3’-biquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-formyl quinoline with [(2-chloro-3-quinolyl)methylene]methane-1,1-dicarbonitrile under microwave irradiation catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This method produces the compound in high yield and purity .
Industrial Production Methods: Industrial production of 4’-Chloro-2,3’-biquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of microwave-assisted synthesis and efficient catalysts like DMAP can significantly enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chloro-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form quinoline N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), catalysts like metal ions or enzymes.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂), bromine (Br₂), and nucleophiles like amines and thiols.
Major Products Formed:
- Quinoline N-oxides from oxidation.
- Reduced quinoline derivatives from reduction.
- Substituted quinoline compounds from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-2,3’-biquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Chloro-2,3’-biquinoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline: Shares a similar quinoline structure but with a chlorine atom at the 2 position.
4-Chloroquinoline: Similar structure with chlorine at the 4 position.
2,3’-Biquinoline: Lacks the chlorine substitution at the 4’ position.
Uniqueness: 4’-Chloro-2,3’-biquinoline is unique due to its specific substitution pattern and the presence of two linked quinoline units. This structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
62738-02-7 |
|---|---|
Molekularformel |
C18H11ClN2 |
Molekulargewicht |
290.7 g/mol |
IUPAC-Name |
4-chloro-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-13-6-2-4-8-16(13)20-11-14(18)17-10-9-12-5-1-3-7-15(12)21-17/h1-11H |
InChI-Schlüssel |
LLDFNCXCPQISSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4N=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)

![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)

![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
